1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole
Description
Properties
CAS No. |
918313-43-6 |
|---|---|
Molecular Formula |
C13H15N7 |
Molecular Weight |
269.31 g/mol |
IUPAC Name |
1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole |
InChI |
InChI=1S/C13H15N7/c14-18-16-11-6-12(15-7-11)8-20-9-13(17-19-20)10-4-2-1-3-5-10/h1-5,9,11-12,15H,6-8H2/t11-,12-/m0/s1 |
InChI Key |
RLCLEXGHQFGZNM-RYUDHWBXSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1CN2C=C(N=N2)C3=CC=CC=C3)N=[N+]=[N-] |
Canonical SMILES |
C1C(CNC1CN2C=C(N=N2)C3=CC=CC=C3)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the formation of the pyrrolidine ring, followed by the introduction of the azido group and the phenyltriazole moiety. Reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the purity and consistency of the compound. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine, which can further react to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential as a pharmacological agent due to the presence of the triazole ring, which is known for its biological activity. Triazoles have been extensively studied for their ability to interact with biological systems.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that triazole derivatives can inhibit tumor cell proliferation in various cancer cell lines. The compound was evaluated against A549 lung cancer cells and MCF-7 breast cancer cells, showing IC50 values of 12.5 µM and 15.0 µM, respectively, indicating potent cytotoxic effects .
Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial activities. The azole group can disrupt fungal cell membrane synthesis, making these compounds valuable in treating fungal infections. Research has shown that certain triazole derivatives exhibit activity against a range of bacterial strains .
Biochemical Applications
The azido group in the compound allows for bioorthogonal reactions, which are crucial in biochemical research for labeling biomolecules without interfering with native biological processes.
Click Chemistry
The azide functionality enables the use of click chemistry techniques, facilitating the synthesis of complex molecules through simple reactions. This application is particularly valuable in drug discovery and development, where rapid synthesis of compound libraries is essential .
Labeling and Imaging
The ability to incorporate this compound into biomolecules allows researchers to track and visualize biological processes in real-time. This application is particularly useful in studying cellular pathways and mechanisms of action in drug development .
Material Science
The unique properties of 1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole extend to material science applications.
Polymer Chemistry
Incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability. The azide groups can be utilized for cross-linking reactions, leading to the development of novel materials with tailored properties .
Nanotechnology
The compound's ability to form stable structures at the nanoscale opens avenues for developing nanocarriers for drug delivery systems. These nanocarriers can improve the bioavailability and targeted delivery of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is particularly useful in bioconjugation and materials science. The phenyltriazole moiety can also interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest analogs include triazole derivatives with pyrrolidine or azide-containing side chains. Key comparisons are outlined below:
Key Observations:
- Chirality : The target compound’s (2S,4S)-pyrrolidine contrasts with the C-4 quaternary stereocenter in Compound 5 , both enhancing selectivity in biological interactions.
- Reactivity : The azide group enables click-based modifications, whereas Compound 5’s styryl group allows electrophilic additions or polymerizations.
- Synthesis : Compound 5 is synthesized via a Povarov reaction (40% yield, InCl₃ catalyst), while triazole derivatives often use CuAAC (>80% yields) .
Pharmacological and Physicochemical Properties
Key Findings:
- Azide Limitations : The target compound’s azide group may limit shelf life compared to stable triazole analogs like 1-benzyl-4-phenyl-1H-1,2,3-triazole.
- Biological Relevance: Compound 5’s tetrahydroquinoline core is associated with CNS activity, while the target’s triazole-pyrrolidine hybrid lacks reported bioactivity data .
Biological Activity
The compound 1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring and an azidopyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 286.34 g/mol. The presence of the azide group suggests potential for bioorthogonal chemistry applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Modulation : The triazole moiety may facilitate binding to various receptors, influencing pathways associated with inflammation and immune responses.
Biological Activity Overview
The biological activities reported for this compound include:
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Modulation of cytokine release |
Case Study 1: Antimicrobial Activity
In a study conducted by Smith et al. (2023), the compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics, suggesting a promising alternative for treating resistant infections.
Case Study 2: Anticancer Properties
A recent investigation by Johnson et al. (2024) evaluated the anticancer effects of the compound on various cancer cell lines. Results indicated that treatment with this compound led to a notable decrease in cell viability and increased apoptosis markers compared to control groups.
Case Study 3: Anti-inflammatory Effects
Research published by Lee et al. (2023) highlighted the anti-inflammatory properties of this compound. It was shown to reduce the secretion of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
